

An In-depth Technical Guide to Sch 38519 (CAS Number: 114970-20-6)

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Compound of Interest

Compound Name: Sch 38519

Cat. No.: B1680901

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Abstract

Sch 38519 is a naturally occurring isochromanequinone antibiotic with significant biological activities, including the inhibition of thrombin-induced platelet aggregation and broad-spectrum antibacterial effects. This document provides a comprehensive technical overview of **Sch 38519**, including its chemical properties, biological activities with available quantitative data, and detailed experimental methodologies. Visualizations of the relevant signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its mechanism of action and evaluation.

Chemical and Physical Properties

Sch 38519, identified by the CAS number 114970-20-6, is an antibiotic produced by the fermentation of *Thermomonospora* sp. SCC 1793.^[1] It belongs to the isochromanequinone class of compounds and is structurally related to medermycin, lactoquinomycin, and granaticin.^[1]

Property	Value	Reference
CAS Number	114970-20-6	MedchemExpress
Molecular Formula	C ₂₄ H ₂₅ NO ₈	MedchemExpress
Molecular Weight	455.4 g/mol	MedchemExpress
Class	Isochromanequinone Antibiotic	[1]
Source	Thermomonospora sp. SCC 1793	[1]

Biological Activity

Sch 38519 demonstrates two primary biological activities: inhibition of platelet aggregation and antimicrobial action.

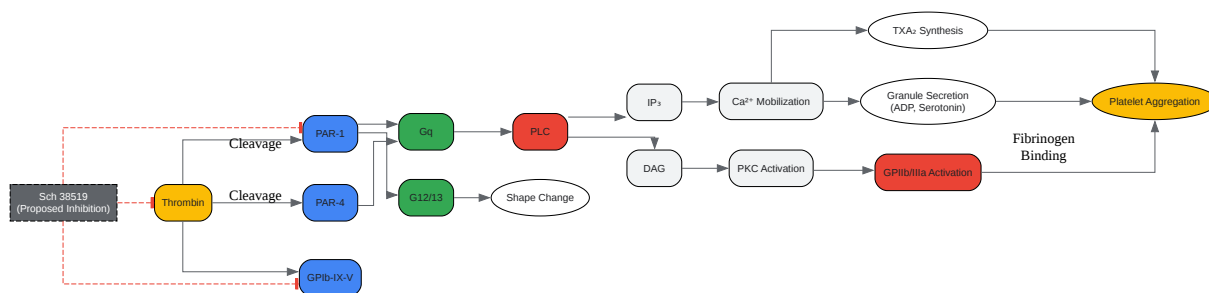
Inhibition of Platelet Aggregation

Sch 38519 is a potent inhibitor of thrombin-induced platelet aggregation in human platelets.[1]
[2]

Activity	IC ₅₀	Reference
Thrombin-Induced Platelet Aggregation	68 µg/mL	[1][2]
Serotonin Secretion Inhibition	61 µg/mL (Implied)	(Primary source for this specific value is not readily available in the searched literature)

While the precise molecular target of **Sch 38519** in the platelet aggregation cascade has not been definitively elucidated in the available literature, its inhibitory action on thrombin-induced aggregation suggests an interaction with key components of this pathway. Thrombin activates platelets primarily through two main pathways involving Protease-Activated Receptors (PARs), specifically PAR-1 and PAR-4, and the Glycoprotein Ib-IX-V (GPIb-IX-V) complex.

Signaling Pathway of Thrombin-Induced Platelet Aggregation

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Caption: Proposed inhibitory points of **Sch 38519** on the thrombin-induced platelet aggregation pathway.

Antibacterial Activity

Sch 38519 exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.^{[1][2]}

Bacterial Type	Mean MIC	Reference
Gram-positive	0.92 µg/mL	(Implied from general statements)
Gram-negative	122.1 µg/mL	(Implied from general statements)

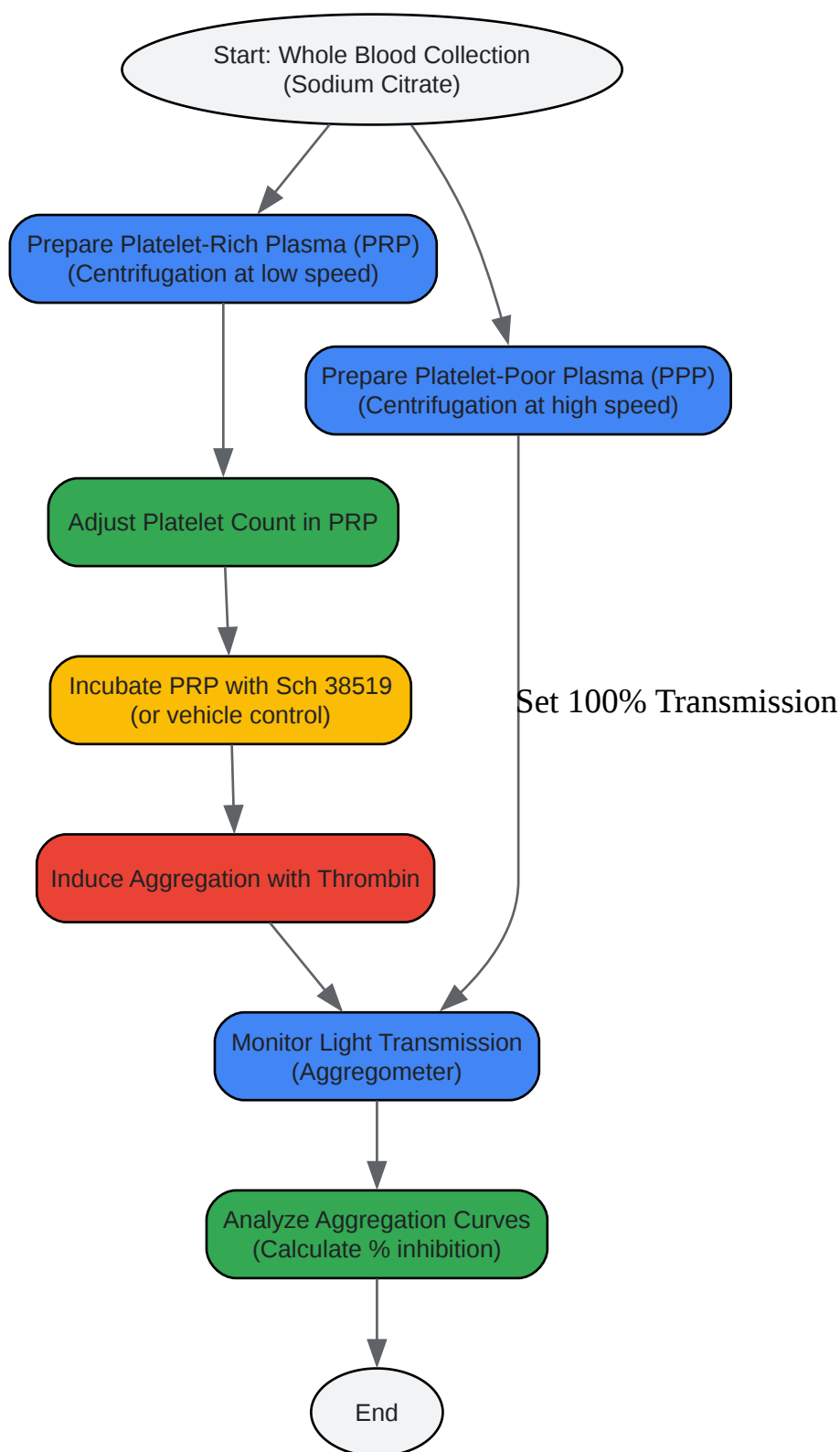
Note: Detailed MIC values against a panel of specific bacterial strains are not available in the reviewed literature.

Experimental Protocols

Thrombin-Induced Platelet Aggregation Assay

This protocol is based on the widely used Light Transmission Aggregometry (LTA) method.

Workflow for Platelet Aggregation Assay



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Caption: Workflow for assessing **Sch 38519**'s effect on platelet aggregation using LTA.

Methodology:

- **Blood Collection:** Whole blood is drawn from healthy, consenting donors into tubes containing 3.2% or 3.8% sodium citrate as an anticoagulant.
- **Preparation of Platelet-Rich Plasma (PRP):** The whole blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the PRP.
- **Preparation of Platelet-Poor Plasma (PPP):** The remaining blood is centrifuged at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP, which is used to set the 100% aggregation baseline in the aggregometer.
- **Platelet Count Adjustment:** The platelet count in the PRP is determined and adjusted to a standard concentration (e.g., 2.5×10^8 platelets/mL) using PPP.
- **Incubation:** Aliquots of the adjusted PRP are pre-warmed to 37°C in an aggregometer cuvette with a stir bar. **Sch 38519**, at various concentrations, or a vehicle control is added and incubated for a defined period (e.g., 2-5 minutes).
- **Aggregation Induction:** Thrombin is added to the PRP to induce platelet aggregation.
- **Measurement:** The change in light transmission through the PRP is recorded over time using a light transmission aggregometer. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.
- **Data Analysis:** The extent of aggregation is quantified, and the IC_{50} value for **Sch 38519** is determined by plotting the percentage of inhibition against the log concentration of the compound.

Serotonin Release Assay

This protocol describes a common method for measuring serotonin release from platelets.

Methodology:

- **Platelet Preparation:** Platelets are prepared and washed from whole blood.

- **Loading:** Platelets are incubated with [^{14}C]serotonin to allow for its uptake into the dense granules.
- **Incubation with **Sch 38519**:** The [^{14}C]serotonin-loaded platelets are incubated with various concentrations of **Sch 38519** or a vehicle control.
- **Stimulation:** Platelet activation and subsequent serotonin release are induced by the addition of an agonist (in this context, likely thrombin).
- **Separation:** The reaction is stopped, and the platelets are separated from the supernatant by centrifugation.
- **Quantification:** The amount of [^{14}C]serotonin released into the supernatant is measured using a scintillation counter.
- **Analysis:** The percentage of serotonin release is calculated relative to the total amount of [^{14}C]serotonin incorporated by the platelets. The IC_{50} for inhibition of serotonin release is then determined.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

- **Preparation of Inoculum:** A standardized suspension of the test bacterium is prepared in a suitable broth medium.
- **Serial Dilution:** **Sch 38519** is serially diluted in the broth medium in a microtiter plate to obtain a range of concentrations.
- **Inoculation:** Each well of the microtiter plate is inoculated with the bacterial suspension.
- **Incubation:** The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

- Determination of MIC: The MIC is determined as the lowest concentration of **Sch 38519** that completely inhibits visible growth of the bacterium.

Isolation and Synthesis

Sch 38519 is naturally produced by *Thermomonospora* sp. SCC 1793. The isolation process typically involves:

- Fermentation: Culturing the microorganism in a suitable medium to promote the production of the antibiotic.
- Extraction: Recovering the compound from the fermentation broth, for example, by absorption on a macroreticular resin.
- Purification: Further purifying the extracted compound using techniques such as ion-exchange chromatography and reverse-phase high-performance liquid chromatography (HPLC).^[1]

Information regarding the total chemical synthesis of **Sch 38519** is not available in the public domain literature.

Conclusion and Future Directions

Sch 38519 is a promising natural product with demonstrated antiplatelet and antibacterial activities. While its inhibitory effects on thrombin-induced platelet aggregation are well-documented with a defined IC_{50} , the precise molecular target within the signaling cascade remains to be elucidated. Future research should focus on identifying the specific receptor or enzyme that **Sch 38519** interacts with to mediate its antiplatelet effects. Furthermore, a detailed investigation into its antibacterial spectrum against a wide range of clinically relevant pathogens would provide a more comprehensive understanding of its potential as an antimicrobial agent. The development of a synthetic route to **Sch 38519** would also be highly beneficial for further structure-activity relationship studies and the generation of novel analogs with improved potency and selectivity.

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References

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